molecular formula C5H3FN2O2 B1302947 3-Fluoro-2-nitropyridine CAS No. 54231-35-5

3-Fluoro-2-nitropyridine

Cat. No. B1302947
CAS RN: 54231-35-5
M. Wt: 142.09 g/mol
InChI Key: IJVFHCSUEBAAOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of meta-substituted fluoropyridines, such as 3-fluoro-2-nitropyridine, has been a challenging task due to the electron-rich aromatic structure of pyridines. However, recent advancements have provided efficient methods for their synthesis. One approach involves the direct fluorination of pyridine N-oxides, as demonstrated by the conversion of 3-bromo-4-nitropyridine N-oxide to 3-fluoro-4-nitropyridine N-oxide, which can then be transformed into 3-fluoro-4-aminopyridine through catalytic hydrogenation . Another method reported the synthesis of various fluoropyridines via fluorodenitration reactions mediated by tetrabutylammonium fluoride (TBAF) under mild conditions, which is applicable to nitropyridines with certain electron-withdrawing groups . Additionally, a one-pot synthesis of 2-substituted 3-nitropyridines has been developed using a ring transformation of dinitro-pyridones with ammonia and enamines derived from ketones .

Molecular Structure Analysis

The molecular structure of fluoropyridines, including 3-fluoro-2-nitropyridine, has been studied using spectroscopic techniques. The ground state rotational spectra of 2-fluoropyridine and 3-fluoropyridine were investigated, and the rotational constants determined for various isotopologues were used to calculate geometric parameters such as bond distances and angles of the pyridine ring backbone . These studies have shown that the presence of a fluorine atom can cause a pronounced deviation from the standard pyridine ring geometry, particularly when the fluorine is ortho to the nitrogen atom.

Chemical Reactions Analysis

The reactivity of nitropyridines in chemical reactions is influenced by the presence of substituents. For instance, the fluorodenitration of nitropyridines to produce fluoropyridines is facilitated by the presence of electron-withdrawing groups . The one-pot synthesis of 2-substituted 3-nitropyridines involves a complex mechanism that includes addition, elimination, and ring transformation steps, with the selectivity of the reaction being influenced by the thermodynamic and kinetic stability of the intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-fluoro-2-nitropyridine are closely related to its molecular structure and the electronic effects of its substituents. The introduction of a fluorine atom into the pyridine ring affects the electronic structure, as evidenced by the analysis of the nitrogen hyperfine structure in the rotational spectra, which provides insights into the electronic environment around the nitrogen atom . The fluorine atom's ability to donate electron density into the π-system of pyridine through hyperconjugation is also a significant factor in determining the compound's reactivity and properties.

Scientific Research Applications

  • Proteomics Research

    • 3-Fluoro-2-nitropyridine is a specialty product used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used as a reagent in various experimental procedures within this field .
  • Biochemical Reagent

    • 3-Fluoro-2-nitropyridine can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research or diagnostic procedures. They can be used to detect, measure, or prepare other substances of interest .
  • Life Science Research

    • This compound can be used as a biological material or organic compound for life science related research . Life science research encompasses a wide range of fields including biology, biochemistry, genetics, and more .
  • Synthesis of Fluorinated Pyridines

    • 3-Fluoro-2-nitropyridine can be used in the synthesis of various 2-, 3- or 4-fluoropyridines . Fluoropyridines are a type of organic compound that are often used in the development of pharmaceuticals and agrochemicals .
  • Antimicrobials and Antiinfectives

    • This compound could potentially be used in the development of antimicrobials and antiinfectives . These are substances that inhibit the growth of, or destroy, microorganisms, which can be useful in treating infections .
  • Chemical Properties Research

    • 3-Fluoro-2-nitropyridine can be used in research related to its chemical properties . This could include studying its reactivity, stability, and other physical and chemical properties .

Safety And Hazards

3-Fluoro-2-nitropyridine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation. Protective measures such as wearing protective gloves, eye protection, and face protection are recommended .

properties

IUPAC Name

3-fluoro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN2O2/c6-4-2-1-3-7-5(4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVFHCSUEBAAOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376464
Record name 3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitropyridine

CAS RN

54231-35-5
Record name 3-Fluoro-2-nitropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54231-35-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitropyridine
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Synthesis routes and methods

Procedure details

To a stirred solution of 3-Amino 2-nitro pyridine (2.5 g, 17.97 mmol) in dry ethanol (20 ml) was added 10 ml of tetrafluoroboric acid (48% in water). The reaction mixture was cooled to 0° C. and isoamyl nitrite (2.6 g, 22.4 mmol) was added dropwise at 0° C. and stirred at 0° C. for 1 hour. The reaction mixture was filtered, and the solid obtained was washed with diethyl ether. The filtered solid was added to preheated (150 mL) toluene with stirring and reaction mixture was refluxed for 24 hours. The solvent was evaporated and the residue taken in ethyl acetate (200 ml) and washed with water followed by brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure to get the crude 3-fluoro-2-nitropyridine. This was purified by column over silica gel using 10% ethyl acetate in pet ether as eluant to get 1 g (39%) of the title compound as a yellow solid.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Yield
39%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
JD Culshaw, JM Eden, SJ Ford, B Hayter, DR Perkins… - Synlett, 2012 - thieme-connect.com
… Due to the increased electronegativity of fluorine compared to chlorine and bromine we reasoned that reaction with commercially available 3-fluoro-2-nitropyridine would favour S N …
Number of citations: 5 www.thieme-connect.com
N Pie, G Queguiner - Journal of heterocyclic chemistry, 1989 - Wiley Online Library
… The 3-substituted 2-nitropyridines were obtained by action of hydrazine or benzoylhydrazide with the appropriate 3-halo-2-nitropyridines; only 3-fluoro-2-nitropyridine leads to the 3-…
Number of citations: 7 onlinelibrary.wiley.com
LA Carpino - Journal of the American Chemical Society, 1993 - ACS Publications
… (7) Previously obtained from 3-fluoro-2-nitropyridine by reaction with hydrazine, the synthesis of 2 has been simplified by methylation [Yutilov, Y. M.; Ignatenko, A. G. …
Number of citations: 077 pubs.acs.org
I Messina, I Popa, V Maier, M Soural - ACS Combinatorial Science, 2014 - ACS Publications
… When testing the selected nitroaryl fluorides in the reaction sequence, we found out that intermediates 5{R 1 ,3} prepared from 3-fluoro-2-nitropyridine did not furnish the desired …
Number of citations: 11 pubs.acs.org
RJ Hinklin, BR Baer, SA Boyd, MD Chicarelli… - Bioorganic & Medicinal …, 2020 - Elsevier
… By changing to a 3-fluoro-2-nitropyridine, the desired fluoride displacement is the major product; however, the synthetic route to produce the starting material required an exothermic …
Number of citations: 8 www.sciencedirect.com
SK Bagal, M Andrews, BM Bechle, J Bian… - Journal of medicinal …, 2018 - ACS Publications
Hormones of the neurotrophin family, nerve growth factor (NGF), brain derived neurotrophic factor (BDNF), neurotrophin 3 (NT3), and neurotrophin 4 (NT4), are known to activate the …
Number of citations: 28 pubs.acs.org
H Bregman, N Chakka, A Guzman-Perez… - Journal of medicinal …, 2013 - ACS Publications
Tankyrase (TNKS) is a poly-ADP-ribosylating protein (PARP) whose activity suppresses cellular axin protein levels and elevates β-catenin concentrations, resulting in increased …
Number of citations: 83 pubs.acs.org
L Ciber, F Požgan, H Brodnik, B Štefane, J Svete… - Catalysts, 2022 - mdpi.com
A total of 24 novel organocatalysts based on (S)-quininamine as a chiral tertiary amine and on enaminone or 1,2-benzenediamine as hydrogen bond donors were synthesized. The …
Number of citations: 2 www.mdpi.com
M Beesu, SS Malladi, LM Fox, CD Jones… - Journal of medicinal …, 2014 - ACS Publications
… To a solution of compound 3-fluoro-2-nitropyridine (142 mg, 1 mmol) in DMSO (2 mL) were added amyl amine (116 μL, 1 mmol) and DIPEA (174 μL, 1 mmol). The reaction mixture was …
Number of citations: 42 pubs.acs.org
MS Deshmukh, B Das, N Jain - RSC Advances, 2013 - pubs.rsc.org
… Reaction of 3-fluoro-2-nitropyridine with N,N′-dimethylethylenediamine, N,N′-dimethyl cyclohexylamine and N,N-dibenzyl ethylenediamine gave pyridopyrazine derivatives 3k, 3l, …
Number of citations: 7 pubs.rsc.org

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